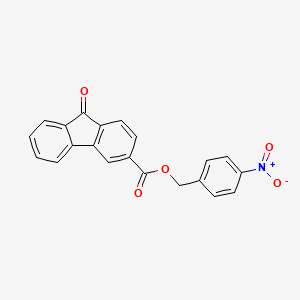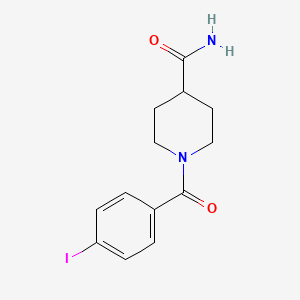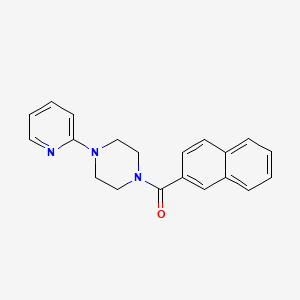
4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate
Vue d'ensemble
Description
4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, the benefits of using this compound in research are numerous, and it is expected to play an increasingly important role in the scientific community in the future.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species upon exposure to light. These reactive oxygen species can then interact with cellular components and cause damage to cells, including cancer cells. Additionally, the antimicrobial properties of this compound may be due to its ability to disrupt the membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it is known to have an impact on cellular signaling pathways and oxidative stress. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the exact mechanisms by which this compound exerts its effects on cells are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate in lab experiments is its ability to act as a fluorescent probe for reactive oxygen species. This allows researchers to visualize and quantify the levels of reactive oxygen species in cells, which can provide valuable information about cellular oxidative stress. Additionally, the potential applications of this compound in photodynamic therapy and as an antimicrobial agent make it a promising area of research.
However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its availability for some researchers. Additionally, the potential cytotoxic effects of this compound on cells must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research involving 4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate. One area of interest is the development of new applications for this compound in photodynamic therapy, including the use of different wavelengths of light to activate the photosensitizing properties of the compound. Additionally, the potential use of this compound as an antimicrobial agent is an area of active research. Further studies are also needed to fully understand the mechanisms by which this compound exerts its effects on cells and to optimize its synthesis and use in lab experiments.
Applications De Recherche Scientifique
4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species in cells. This compound is also being investigated for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent and destroy cancer cells. Additionally, this compound has been studied for its antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 9-oxofluorene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-20-17-4-2-1-3-16(17)19-11-14(7-10-18(19)20)21(24)27-12-13-5-8-15(9-6-13)22(25)26/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTYKRDPGSLWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-nitrophenyl)-2-oxoethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B3614699.png)
![1-({3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B3614704.png)
![2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3614714.png)
![2-[(2-bromobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B3614720.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3614725.png)
![methyl 2-[(2-iodobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3614737.png)
![2-chloro-N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3614741.png)
![N~1~-dibenzo[b,d]furan-3-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3614745.png)


![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3614766.png)
![methyl {6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3614772.png)

